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Compound of Interest

Compound Name: 2,3-Dichloroquinoline

Cat. No.: B1353807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

2,3-dichloroquinoline. Due to the limited availability of public domain experimental spectra for

2,3-dichloroquinoline, this document presents the known mass spectrometry data for the

target compound and utilizes spectroscopic data for the closely related isomer, 2,4-

dichloroquinoline, as a surrogate for illustrative purposes in the NMR and IR sections. This

approach allows for an understanding of the expected spectral characteristics of dichlorinated

quinolines.

Mass Spectrometry Data for 2,3-Dichloroquinoline
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 2,3-dichloroquinoline, the following mass data is

available.

Parameter Value Reference

Molecular Formula C₉H₅Cl₂N [1][2]

Molecular Weight 198.05 g/mol [1][2]

Exact Mass 196.9799046 Da [1]

Monoisotopic Mass 196.9799046 Da [1]
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Spectroscopic Data for 2,4-Dichloroquinoline
(Surrogate)
The following sections present ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2,4-

dichloroquinoline. These serve as a reference to anticipate the spectral features of 2,3-
dichloroquinoline.

¹H NMR Data (Surrogate: 2,4-Dichloroquinoline)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

hydrogen atoms in a molecule. The chemical shifts are indicative of the electronic environment

of each proton.

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J)

Assignment

8.25 d 8.7 Hz H-8

8.05 d 8.5 Hz H-5

7.85 ddd 8.7, 7.0, 1.5 Hz H-7

7.68 ddd 8.5, 7.0, 1.3 Hz H-6

7.50 s - H-3

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

¹³C NMR Data (Surrogate: 2,4-Dichloroquinoline)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule.
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Chemical Shift (ppm) Assignment

151.2 C-2

149.0 C-4

147.8 C-8a

131.8 C-7

130.3 C-5

128.5 C-6

125.4 C-4a

124.9 C-8

122.1 C-3

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

IR Spectroscopy Data (Surrogate: 2,4-Dichloroquinoline)
Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is used to

identify functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3060 Weak Aromatic C-H stretch

1590 Medium C=C aromatic ring stretch

1550 Strong C=N stretch

1480 Strong C=C aromatic ring stretch

830 Strong C-Cl stretch

760 Strong C-H out-of-plane bend

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL

of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube.

Instrumentation: Spectra are recorded on a spectrometer, for instance, a Bruker AC-300,

operating at a specific frequency for ¹H and ¹³C nuclei.

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a

spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise

ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed. A wider

spectral width (0-200 ppm) is used, and a significantly larger number of scans is required

due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Technique): A small amount of the solid sample is finely

ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure

to form a thin, transparent pellet.

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Acquisition: A background spectrum of the empty sample compartment is first recorded. The

KBr pellet containing the sample is then placed in the sample holder, and the sample

spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).
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Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample

molecules are bombarded with a high-energy electron beam, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting mass spectrum is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to data analysis

in spectroscopic characterization.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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